molecular formula C11H12F2O2 B1419667 Ethyl 2,2-difluoro-(2-methylphenyl)acetate CAS No. 698378-71-1

Ethyl 2,2-difluoro-(2-methylphenyl)acetate

Cat. No.: B1419667
CAS No.: 698378-71-1
M. Wt: 214.21 g/mol
InChI Key: PPJHEHGTSULBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-(2-methylphenyl)acetate is an organic compound with the molecular formula C11H12F2O2. It is a derivative of acetic acid, where the hydrogen atoms on the alpha carbon are replaced by two fluorine atoms and the hydrogen on the phenyl ring is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Ethyl 2,2-difluoro-(2-methylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been found to modulate the expression of genes involved in oxidative stress response. This modulation can lead to changes in the levels of reactive oxygen species (ROS) within the cell, impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites. This inhibition can lead to a decrease in the degradation of specific proteins, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity. For instance, high doses of this compound have been associated with liver toxicity in animal studies. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-(2-methylphenyl)acetate can be synthesized through the esterification of 2,2-difluoro-(2-methylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the acid and ethanol in a molar ratio, followed by heating under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity level .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHEHGTSULBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673115
Record name Ethyl difluoro(2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698378-71-1
Record name Ethyl difluoro(2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-(2-methylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluoro-(2-methylphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-difluoro-(2-methylphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2-difluoro-(2-methylphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2-difluoro-(2-methylphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2-difluoro-(2-methylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.